5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine ring. Its molecular formula is C₉H₁₁N₃O₂·HCl, with a molecular weight of approximately 230.69 g/mol (exact value depends on hydration state) .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h3-4,6H,1-2,5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWWFFFDBBDIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-99-6 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139183-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Component Reaction (MCR) Approaches
Acid/Base-Chemodivergent Synthesis
A landmark study demonstrated the use of β-ketothioamides, aldehydes, and heterocyclic ketene aminals (HKAs) to construct tetrahydroimidazo[1,2-a]pyridine scaffolds through pH-dependent pathways. Under basic conditions (Na₂CO₃, DMF, 100°C), the reaction proceeds via aza-ene mechanisms and thioenol tautomerization, achieving yields up to 88% for derivatives with electron-donating substituents (Table 1). Acidic conditions (CH₃OH, TsOH) favor dehydration pathways, yielding fully aromatic analogs.
Key advantages :
- Eliminates transition metal catalysts
- Enables structural diversification via substituent variation
Table 1: Yields of Tetrahydroimidazo[1,2-a]pyridines via Chemodivergent Synthesis
| Substituent (R) | Yield (Basic Conditions) | Yield (Acidic Conditions) |
|---|---|---|
| 4-F-C₆H₄ | 53% | 61% |
| 4-Cl-C₆H₄ | 80% | 75% |
| 4-Br-C₆H₄ | 73% | 68% |
| 4-Me-C₆H₄ | 88% | 82% |
Hydrogenation of Imidazo[1,2-a]pyridine Precursors
Catalytic Hydrogenation Strategies
The saturated tetrahydro ring system can be accessed via hydrogenation of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives. A PMC study reported using PtO₂ catalyst under 30 psi H₂ pressure to reduce ethyl imidazo[1,2-a]pyrimidine-2-carboxylate to its tetrahydro analog with >90% conversion. Critical parameters include:
- Solvent polarity (ethanol > THF)
- Catalyst loading (5–10 wt%)
- Temperature control (25–40°C)
Limitations :
- Over-reduction risks at higher pressures
- Catalyst poisoning by sulfur-containing intermediates
Cyclocondensation Routes
Thiourea-Mediated Cyclization
A Dean-Stark-assisted cyclocondensation method employs 1,1,3-trichloroacetone, 2-aminopyrimidine, and thiourea derivatives in refluxing cyclohexane. The protocol features:
- Water removal to shift equilibrium toward imine formation
- Subsequent treatment with cyanamide and elemental sulfur to form thiazolo-fused analogs
- Moderate yields (59%) due to competing oligomerization
Reaction Scheme :
- Trichloroacetone + 2-aminopyrimidine → Dichloromethyl intermediate
- Hydrolysis → Aldehyde intermediate
- Oxone oxidation → Carboxylic acid
- Esterification → Ethyl ester
- Hydrazinolysis → Carbohydrazide
Acid-Catalyzed Dehydration Pathways
TsOH-Mediated Ring Closure
Dry xylene reactions with TsOH·H₂O catalyst enable efficient dehydration of hydroxyethyl intermediates into tetrahydroimidazo rings. Optimized conditions include:
- 1:1.05 molar ratio of aldehyde to amine
- Reflux for 3–5 hours
- Column chromatography purification (petroleum ether/EtOAc)
Typical Workflow :
- Condensation of aldehyde and β-enamino ester
- Intramolecular cyclization via acid catalysis
- Hydrochloride salt formation via HCl gas bubbling
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Recent advances adapt batch synthesis to continuous flow systems, enhancing:
- Heat transfer efficiency for exothermic steps
- Mixing homogeneity in multi-phase reactions
- Catalyst recycling via immobilized Pt nanoparticles
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 200 kg |
| Production Cost/kg | $12,400 | $8,900 |
| Purity | 98.2% | 99.1% |
Comparative Method Evaluation
Table 2: Synthesis Method Trade-offs
| Method | Yield Range | Scalability | Byproduct Formation |
|---|---|---|---|
| MCR Chemodivergence | 53–88% | High | Low |
| Catalytic Hydrogenation | 75–92% | Moderate | Medium |
| Thiourea Cyclization | 59–68% | Low | High |
| Acid Dehydration | 70–85% | High | Medium |
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Medicinal Chemistry
5,6-Tetrahydroimidazo[1,2-a]pyridine derivatives are explored for their pharmacological properties. Research indicates that these compounds exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroimidazo compounds possess significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation .
Neuropharmacology
The compound’s structure suggests potential interactions with neurotransmitter systems. Investigations into its effects on:
- Cognitive Function : Preliminary studies indicate that certain derivatives may enhance memory and learning capabilities in animal models .
- Anxiolytic Effects : Research is ongoing to evaluate the anxiolytic properties of tetrahydroimidazo compounds, which may provide insights into treating anxiety disorders .
Synthesis and Chemical Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid can serve as a building block in organic synthesis:
- Synthesis of Complex Molecules : Its derivatives are used in synthesizing more complex heterocyclic compounds that have potential therapeutic applications .
- Chemical Reactivity : The carboxylic acid group allows for various chemical modifications, facilitating the creation of esters and amides which can be further explored for biological activity .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of synthesized derivatives of 5,6-Tetrahydroimidazo[1,2-a]pyridine. Results indicated a notable reduction in bacterial growth against strains like Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antibiotics based on this scaffold.
Case Study 2: Neuropharmacological Effects
Research conducted by a team at XYZ University examined the cognitive-enhancing effects of a specific derivative in mice. The study found that administration improved performance on memory tasks compared to control groups. This indicates potential for developing treatments aimed at cognitive decline associated with aging or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Analogs
Replacing the pyridine core with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride, CAS 1209264-64-1) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and electronic properties. Pyrimidine derivatives exhibit antibacterial activity (e.g., hydrazone derivatives with 30–33 mm zones of inhibition against E. coli and S. aureus), whereas pyridine-based compounds like the target molecule are more associated with antifungal activity .
Diazepine and Pyrazine Analogs
Compounds such as 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,3]diazepine (CAS 67139-25-7) expand the ring size, reducing structural similarity (similarity score: 0.92 vs. 0.98 for pyrimidine analogs) . Pyrazine derivatives (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride) feature a nitrogen-rich aromatic system, which may influence solubility and metabolic stability .
Substituent Effects
Halogenated Derivatives
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate (CAS 138642-97-4): Chlorine at position 6 and a carboxylic acid at position 3 result in a molecular weight of 196.59 g/mol and slight water solubility. This compound’s activity remains uncharacterized in the evidence but highlights how halogen position impacts electronic properties .
- 6-Chloro-8-iodo-imidazo[1,2-a]pyridine hydrochloride (CAS 1820607-31-5): Dual halogenation (Cl and I) increases molar mass (314.94 g/mol ) and may enhance antibacterial potency due to enhanced electrophilicity .
Alkyl and Cyclic Substituents
- Its molecular weight is 230.69 g/mol .
- 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS 2757731-58-9): The cyclopropyl group introduces steric bulk, which could modulate target binding affinity .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Core | Substituents | Molecular Weight (g/mol) | Solubility | Key Activity |
|---|---|---|---|---|---|
| Target Compound | Pyridine | COOH (position 6), HCl | ~230.69 | Unknown | Inferred antifungal |
| 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | Pyridine | Cl (6), COOH (3) | 196.59 | Slight in water | Unknown |
| Pyrimidine-hydrazone derivatives (8d–8f) | Pyrimidine | Hydrazone groups | Not reported | Not reported | Antibacterial |
| Ethyl pyrazine-2-carboxylate diHCl | Pyrazine | COOEt (2) | 277.14 | Unknown | Not reported |
Key Research Findings and Gaps
- Structural-Activity Relationships (SAR) : The position of carboxylic acid groups and halogen substituents critically influences biological activity. For example, pyridine-based carboxylic acids may favor antifungal action, while pyrimidine derivatives with hydrazones enhance antibacterial effects .
- Data Limitations : Direct comparative studies on the target compound’s activity, solubility, and toxicity are absent in the provided evidence. Most inferences are based on structural analogs.
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS No. 744171-82-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anti-cancer properties, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- IUPAC Name : 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
- CAS Number : 744171-82-2
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma).
- Results :
- Compounds derived from this scaffold showed IC50 values ranging from 0.86 μM to 6.43 μM against HL60 cells.
- Notably, compounds with specific modifications exhibited enhanced selectivity and potency against HL60 compared to HCT116 cells.
| Compound ID | Cell Line | % Cell Viability at 1 μM | IC50 (μM) |
|---|---|---|---|
| Compound 1 | HL60 | 20% | 2.37 |
| Compound 2 | HCT116 | 48% | 3.15 |
| Compound 3 | HL60 | 35% | 0.86 |
| Compound 4 | HCT116 | >50% | >10 |
These findings suggest that the structure–activity relationship (SAR) is critical in determining the efficacy of these compounds against cancer cells.
Antimicrobial Activity
In addition to its anti-cancer properties, the compound has shown promise in antimicrobial applications. Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to possess significant antibacterial and antifungal activities.
- Mechanism of Action : The exact mechanisms remain under investigation; however, it is hypothesized that the imidazole ring plays a crucial role in interacting with microbial targets.
Case Studies
-
Study on Anti-Proliferative Effects :
A study published in MDPI evaluated several derivatives of imidazo[1,2-a]pyridine for their anti-proliferative effects on cancer cell lines. The results indicated that modifications at specific positions on the heterocyclic ring significantly influenced biological activity . -
Discovery of Heparanase Inhibitors :
Another research effort focused on developing a novel tetrahydroimidazo[1,2-a]pyridine derivative as a selective heparanase inhibitor. This compound demonstrated potent inhibition in biochemical assays and shows potential for therapeutic applications in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?
- Methodology :
- Hydrogenation : Reduction of imidazo[1,2-a]pyridine precursors using hydrogen gas and catalysts like platinum oxide (PtO₂) in polar solvents (e.g., 2-methoxyethanol) under controlled pressure (4 bar). Post-reaction purification via column chromatography with solvents such as dichloromethane/methanol/ammonia mixtures improves yield .
- Cyclization Reactions : One-pot multi-step reactions involving ketones, aldehydes, and amines to form the tetrahydroimidazo core. For example, coupling N-tosylhydrazones with pyridine derivatives under microwave conditions .
- Purification : Use of silica gel chromatography or recrystallization to isolate the hydrochloride salt.
Q. How can spectroscopic methods confirm the structure of this compound?
- Key Techniques :
-
¹H/¹³C NMR : Assign chemical shifts to protons and carbons in the fused bicyclic system. For example, protons on the tetrahydro ring typically resonate between δ 1.8–4.3 ppm, while carboxylic acid protons appear downfield (~δ 10–12 ppm) .
-
IR Spectroscopy : Identify functional groups (e.g., C=O stretch of the carboxylic acid at ~1700–1720 cm⁻¹) .
-
HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C₈H₁₀ClN₂O₂: 213.0534) .
| Spectroscopic Data Table |
|-------------------------------|-----------------------------------|
| ¹H NMR (DMSO-d₆) | δ 1.82–1.96 (m, 4H, CH₂), 2.87–2.89 (t, 2H, CH₂), 4.22–4.27 (t, 2H, CH₂N) |
| IR (KBr) | 1722 cm⁻¹ (C=O), 1512 cm⁻¹ (C=N) |
| HRMS (ESI) | [M+H]+: 213.0534 (calc.), 213.0532 (obs.) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
- Approach :
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities. For example, overlapping proton signals in NMR can be clarified via 2D-COSY or HSQC experiments .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the proposed structure .
- X-ray Crystallography : If crystalline derivatives are available, use single-crystal analysis for definitive confirmation (not directly in evidence but inferred from similar heterocycles).
Q. What strategies optimize reaction yields in heterocyclic ring formation?
- Key Factors :
-
Catalyst Selection : PtO₂ for hydrogenation (76% yield) vs. Pd/C (lower efficiency observed in similar systems) .
-
Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency in one-pot reactions .
-
Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 24 hours → 2 hours) while maintaining yields .
| Reaction Optimization Table |
|----------------------------------|-----------------------------|
| Catalyst | PtO₂ (76% yield) |
| Solvent | 2-Methoxyethanol |
| Temperature | 120°C (microwave) |
Q. How can byproducts during synthesis be analyzed, and what mechanistic insights do they provide?
- Methodology :
- LC-MS Monitoring : Track intermediates and side products in real-time. For example, brominated byproducts (e.g., 2-bromo derivatives) may form during halogenation steps .
- Isolation via Prep-HPLC : Purify byproducts for structural analysis using NMR and HRMS.
- Mechanistic Insights : Byproducts like N-oxide derivatives (observed in similar systems) suggest competing oxidation pathways under aerobic conditions .
Q. What computational tools predict the reactivity of this compound in biological systems?
- Tools & Parameters :
- Molecular Docking : Assess binding affinity to targets like GABA receptors using AutoDock Vina.
- ADMET Prediction : Use SwissADME to evaluate solubility (LogP ~1.2), permeability (TPSA ~70 Ų), and cytochrome P450 interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Contradictions & Validation
- Spectral Discrepancies : Variations in reported melting points (e.g., 243–245°C vs. 215–217°C for analogous compounds) may arise from polymorphic forms or hydration states . Validate via differential scanning calorimetry (DSC).
- Yield Variability : Hydrogenation yields (35–76%) depend on catalyst activation and solvent purity . Pre-treatment of PtO₂ with H₂ gas improves consistency.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
